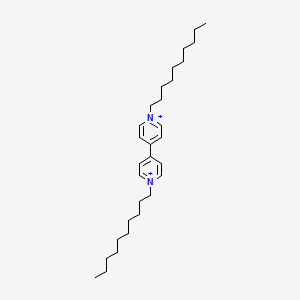

1,1'-Didecyl-4,4'-bipyridin-1-ium

Description

Historical Trajectories and Current Landscape of Bipyridinium Chemistry

The journey of bipyridinium chemistry began with the synthesis of 4,4'-bipyridine (B149096) in 1868 by Scottish chemist Thomas Anderson, who produced it by heating pyridine (B92270) with sodium. wikipedia.org However, it was Hugo Weidel and his student M. Russo who correctly identified its molecular structure in 1882. wikipedia.org The quintessential members of the bipyridinium family are the N,N'-disubstituted-4,4'-bipyridinium salts, famously known as viologens. This name was coined because they are derivatives of 4,4'-bipyridine and exhibit a distinct color change upon reduction.

The electrochromic behavior of viologens was first reported in 1933 by Michaelis and Hill, who observed that 1,1'-dimethyl-4,4'-bipyridinium (methyl viologen) turned violet in its reduced state. nih.gov This discovery laid the groundwork for decades of research into their redox properties. Viologens are characterized by their ability to exist in three stable redox states: a dication (V²⁺), a radical cation (V•⁺), and a neutral form (V⁰). nih.govrsc.org The transition between these states is accompanied by a striking color change, making them a cornerstone of electrochromic material research. rsc.org

The current landscape of bipyridinium chemistry is vast and multidisciplinary. Researchers are actively exploring their use in:

Electrochromic Devices: Such as smart windows and displays, leveraging their reversible color-changing properties. nih.govrsc.org

Redox Indicators: Their distinct color changes upon accepting electrons make them useful indicators in biological and chemical systems. rsc.org

Molecular Machines: They serve as key components in supramolecular structures like rotaxanes and catenanes, where their redox state can be switched to induce mechanical motion on a molecular scale. mdpi.com

Energy Storage: Their reversible redox activity is being harnessed in the development of organic redox flow batteries. nih.gov

Photocatalysis: They act as electron mediators in artificial photosynthetic systems. nih.gov

The versatility of bipyridinium chemistry stems from the ease with which the properties of viologens can be tuned by modifying the substituents on the nitrogen atoms. nih.gov This has led to the synthesis of a vast library of viologen derivatives, each with unique characteristics tailored for specific applications.

Foundational Role of Quaternary Bipyridinium Salts in Functional Material Design

Quaternary bipyridinium salts, particularly the 4,4'-bipyridinium derivatives (viologens), are fundamental building blocks in the design of advanced functional materials. nih.gov Their utility is primarily anchored in two key features: robust redox activity and pronounced electrochromism. nih.gov

These salts function as molecular switches, capable of being reversibly toggled between different oxidation states by an electrical potential. This switching is visually apparent due to the associated color change. The dicationic form (V²⁺) is typically colorless or pale yellow, while the one-electron reduction product, the stable radical cation (V•⁺), is intensely colored, often blue or violet. nih.gov This dramatic optical contrast is the basis for their widespread use in electrochromic devices. nih.gov

The design of functional materials based on quaternary bipyridinium salts often involves strategic chemical modifications. For instance, attaching long alkyl chains, such as the decyl groups in 1,1'-Didecyl-4,4'-bipyridin-1-ium, imparts amphiphilic character to the molecule. This allows for the formation of highly ordered thin films and self-assembled monolayers at interfaces, a "bottom-up" approach to constructing nanoscale devices. magtech.com.cn These organized structures are crucial for applications such as:

Chemically Modified Electrodes: Where the viologen layer acts as an electron mediator. magtech.com.cn

Sensors: The redox and optical properties of the viologen units can be modulated by the presence of specific analytes.

Molecular Electronics: The ability to switch the conductance of a single viologen molecule through redox changes is a key area of research for developing molecular wires and memory elements. illinois.eduacs.org

Furthermore, the strong electron-accepting nature of the bipyridinium core allows it to form charge-transfer complexes with electron-donating molecules, leading to materials with novel optical and electronic properties. mdpi.com By incorporating viologen units into polymers, metal-organic frameworks (MOFs), or composites, researchers can create materials with enhanced stability, processability, and synergistic functionalities. nih.govmdpi.com

Articulating Research Objectives and Scope for this compound Investigations

The specific focus on this compound in advanced chemical research is driven by the unique properties conferred by its two long decyl (C₁₀) alkyl chains. The primary research objectives for investigating this compound center on understanding and exploiting the interplay between its redox-active bipyridinium core and the hydrophobic, space-filling nature of its N-substituents.

The scope of these investigations typically includes:

Self-Assembly and Interfacial Behavior: A key objective is to study how the amphiphilic nature of this compound drives its self-assembly into ordered structures like micelles, vesicles, Langmuir-Blodgett films, and self-assembled monolayers on various substrates. magtech.com.cn Research aims to control the packing and orientation of these molecules to create well-defined ultrathin films for electronic and optical applications.

Electrochemical Properties: Investigations focus on how the long alkyl chains influence the compound's redox potentials. Studies on similar long-chain viologens have shown that the alkyl groups can stabilize the reduced radical cation and neutral forms through adsorption on electrode surfaces, thereby making the reduction potentials less negative compared to short-chain viologens. researchgate.net A detailed electrochemical analysis is crucial for its application in devices that rely on precise voltage-controlled switching.

Electrochromic Performance: A central goal is to characterize the electrochromic properties of materials incorporating this compound. This includes measuring the optical contrast, switching speeds, and long-term stability of the color change. The molecular environment created by the decyl chains can affect the aggregation of the colored radical species, which in turn influences the color and performance of an electrochromic device.

Host-Guest Chemistry and Supramolecular Systems: The bipyridinium core is a well-known guest for various host molecules. Research explores how the decyl chains modulate these host-guest interactions. The chains can act as secondary binding sites or as steric barriers, providing a mechanism to control the formation and properties of supramolecular assemblies like rotaxanes and catenanes. researchgate.net

Integration into Composite Materials: The scope extends to incorporating this compound into larger systems such as polymers, gels, or inorganic frameworks. The decyl chains can enhance solubility in organic matrices and influence the morphology of the resulting composite material, opening avenues for creating novel functional materials for applications ranging from smart textiles to energy storage. nih.gov

The overarching objective is to leverage the specific molecular architecture of this compound to design next-generation materials with precisely controlled redox, optical, and interfacial properties.

Data Tables

Table 1: Physicochemical Properties of Selected N,N'-Dialkyl-4,4'-bipyridinium Salts

This table provides a comparison of properties for viologens with varying alkyl chain lengths to illustrate the influence of the substituent on the molecule's characteristics.

| Compound Name | Alkyl Group | Molecular Formula (Dication) | Molecular Weight (Dibromide Salt) | Melting Point (°C) |

| 1,1'-Dimethyl-4,4'-bipyridin-1-ium (Methyl Viologen) | Methyl (CH₃) | C₁₂H₁₄N₂²⁺ | 344.06 g/mol (Dichloride Hydrate: 257.16 g/mol biosynth.com) | Decomposes |

| 1,1'-Diethyl-4,4'-bipyridin-1-ium (Ethyl Viologen) | Ethyl (C₂H₅) | C₁₄H₁₈N₂²⁺ | 374.11 g/mol nih.gov | >300 °C |

| 1,1'-Diheptyl-4,4'-bipyridin-1-ium (Heptyl Viologen) | Heptyl (C₇H₁₅) | C₂₄H₃₈N₂²⁺ | 514.38 g/mol sigmaaldrich.com | 285 °C (dec.) sigmaaldrich.com |

| This compound (Decyl Viologen) | Decyl (C₁₀H₂₁) | C₃₀H₅₀N₂²⁺ | 600.61 g/mol (Dibromide) | Not available |

| 1,1'-Dioctadecyl-4,4'-bipyridin-1-ium (Stearyl Viologen) | Octadecyl (C₁₈H₃₇) | C₄₆H₈₂N₂²⁺ | 823.08 g/mol (Dibromide) | 210-220 °C (dec.) chemicalbook.com |

Table 2: Redox States and Corresponding Colors of Viologens

| Redox State | Name | General Color |

| V²⁺ | Dication | Colorless / Pale Yellow rsc.org |

| V•⁺ | Radical Cation | Blue / Violet / Green nih.govrsc.org |

| V⁰ | Neutral | Yellow / Orange rsc.org |

Properties

CAS No. |

47709-85-3 |

|---|---|

Molecular Formula |

C30H50N2+2 |

Molecular Weight |

438.7 g/mol |

IUPAC Name |

1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C30H50N2/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3/q+2 |

InChI Key |

IXUJEAHXPVPNHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1,1 Didecyl 4,4 Bipyridin 1 Ium

Precursor Synthesis and Regiospecific Functionalization of 4,4'-Bipyridine (B149096)

The foundation for synthesizing 1,1'-didecyl-4,4'-bipyridin-1-ium lies in the availability and purity of its core precursor, 4,4'-bipyridine. This heterocyclic compound is a widely utilized building block in supramolecular chemistry and materials science. rsc.orgnih.gov The synthesis of the 4,4'-bipyridine skeleton itself can be achieved through various methods, including metal-catalyzed dimerization of pyridine (B92270) or the coupling of 4-halopyridines. researchgate.net

Beyond the basic structure, regiospecific functionalization of the 4,4'-bipyridine scaffold prior to quaternization allows for the introduction of various substituents, which can modulate the final product's electronic properties and steric profile. Two primary strategies exist for this functionalization: direct substitution on the preformed 4,4'-bipyridine ring or the synthesis of a functionalized pyridine followed by a dimerization reaction. researchgate.net

Direct Functionalization: This approach is typically limited to substitutions at positions ortho to the nitrogen atoms (positions 2, 2', 6, and 6'). The Chichibabin reaction, for instance, can introduce amino groups at these positions, which can then be converted into other functional groups. researchgate.net

Synthesis from Functionalized Precursors: A more versatile strategy involves the synthesis of a substituted pyridine which is then dimerized. This allows for functionalization at the 3 and 3' positions. For example, coupling reactions of pre-functionalized pyridines can yield symmetrically substituted 4,4'-bipyridines. researchgate.net This method provides greater control over the placement of substituents on the aromatic rings.

N-Quaternization Strategies with Decyl Moieties: Mechanism and Optimization

The defining step in the synthesis of this compound is the N-quaternization of both nitrogen atoms of the 4,4'-bipyridine core with decyl groups. This transformation can be accomplished through several distinct pathways, each with its own mechanistic nuances and optimization parameters.

The most straightforward method for N-quaternization is the direct alkylation of 4,4'-bipyridine with a decyl halide, such as 1-bromodecane (B1670165) or 1-iododecane. This reaction is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the pyridine acts as the nucleophile. mdpi.com

The reaction proceeds in two stages: the formation of the mono-quaternized intermediate (1-decyl-4-(pyridin-4-yl)pyridin-1-ium) followed by the second quaternization to yield the final di-quaternized product. The kinetics of this reaction are highly dependent on several factors, particularly the nature of the solvent.

Solvent Effects: The rate of the Menschutkin reaction is dramatically influenced by the polarity of the solvent. Polar aprotic solvents are known to significantly accelerate the reaction compared to non-polar or protic solvents. researchgate.net This is because they can solvate the charged transition state more effectively than the neutral reactants, thereby lowering the activation energy. Studies on similar quaternization reactions have shown that the reaction rate constant can increase by several orders of magnitude when moving from a non-polar solvent like benzene (B151609) to a highly polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netsciensage.info

Reaction Kinetics: The quaternization of vinylpyridines, a related system, shows that the reaction follows second-order kinetics. rsc.org However, a "neighboring-group effect" can be observed, where the rate of the second alkylation (k1) can be different from the first (k0) due to electronic and steric influences from the first alkyl group. Retardation of the second step is common, especially with bulky alkyl groups, due to increased steric hindrance. rsc.org

Table 1: Influence of Solvent on Quaternization Reaction Rates This table presents illustrative data on how solvent polarity affects the rate constant (k) for a typical Menschutkin reaction. The trend is directly applicable to the synthesis of this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (Illustrative) |

| Benzene | 2.3 | 1 |

| Acetone | 20.7 | 1,000 |

| Acetonitrile | 37.5 | 20,000 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 100,000 |

In line with the principles of green chemistry, alternative alkylating agents are being explored to minimize the use of traditional alkyl halides. Sultones, which are cyclic esters of hydroxysulfonic acids, represent a promising class of reagents. researchgate.net The use of sultones, such as 1,3-propanesultone or 1,4-butanesultone, for quaternization introduces a sulfonate group as the counter-ion in a single step.

This approach offers several advantages:

Atom Economy: The reaction is an addition reaction, meaning all atoms of the sultone are incorporated into the product, leading to high atom economy.

Reduced Waste: It avoids the formation of halide salt by-products.

Inherent Counter-Ion: It directly yields a zwitterionic or a sulfonate salt, which can have unique solubility and electrochemical properties.

While decyl sultones are not as common as shorter-chain variants, the methodology provides a greener pathway for synthesizing related structures and highlights a direction for future synthetic development. researchgate.netnih.gov

An elegant and efficient alternative to direct alkylation is the Zincke reaction. wikipedia.org This reaction provides a powerful method for preparing N-aryl and N-alkyl pyridinium (B92312) salts. The process involves two key steps:

Activation of the Pyridine Ring: A pyridine or, in this case, 4,4'-bipyridine, is first reacted with an activating agent, typically 1-chloro-2,4-dinitrobenzene, to form a highly reactive N-(2,4-dinitrophenyl)pyridinium salt, known as a Zincke salt. rsc.orgthieme-connect.com This salt is usually stable and can be isolated and purified. thieme-connect.com

Reaction with a Primary Amine: The isolated Zincke salt is then reacted with a primary amine, in this case, decylamine. The amine attacks the pyridinium ring, leading to a ring-opening event. Subsequent rearrangement and elimination of 2,4-dinitroaniline (B165453) result in the formation of the new N-decyl-pyridinium salt. rsc.orgwikipedia.org

This methodology has been successfully employed to synthesize a variety of complex bipyridinium-based oligomers and conjugates. rsc.orgresearchgate.net The Zincke reaction is often high-yielding and can be performed under mild conditions, offering excellent control over the final structure. rsc.org It represents a sophisticated multi-step approach that circumvents some of the challenges associated with direct double alkylation, such as the formation of mixed mono- and di-alkylated products.

Post-Synthetic Modifications and Counter-Ion Engineering for Tunable Properties

Once the 1,1'-didecyl-4,4'-bipyridinium dication is synthesized, its properties are not fixed. The associated counter-ions, which are typically halides from the direct alkylation route, can be readily exchanged in a post-synthetic modification step. mdpi.com This process of counter-ion engineering is a powerful tool for fine-tuning the material's solubility, stability, and electrochemical and photochromic behavior. acs.org

The process, known as anion exchange or metathesis, is typically achieved by dissolving the viologen salt in a suitable solvent and adding a salt containing the desired new anion. If the new viologen salt is insoluble in the reaction medium, it precipitates out, driving the reaction to completion.

For example, exchanging simple halide anions (like Br⁻) for larger, more complex anions (like tetraphenylborate, B(Ph)₄⁻) has been shown to dramatically alter the properties of viologen derivatives. acs.org Research has demonstrated that such an exchange can induce sensitive photochromism in a previously photo-inactive compound. acs.org The larger anion can stabilize the viologen radical cation, facilitating the color-changing redox process. acs.org This tunability is crucial for designing materials for specific applications like electrochromic devices or sensors. mdpi.comrsc.org

Table 2: Example of Property Tuning via Counter-Ion Exchange This table illustrates how changing the counter-ion (A⁻) in a generic viologen salt (Viologen²⁺ 2A⁻) can significantly alter its properties, based on findings for related compounds. acs.org

| Property | Before Exchange (e.g., A⁻ = Br⁻) | After Exchange (e.g., A⁻ = B(Ph)₄⁻) |

| Photochromism | Stable, photosilent | Sensitive to UV/sunlight, rapid color change |

| Color (in radical state) | Blue | Green/Blue |

| Radical Stability | Moderate | Enhanced |

| Solubility | High in polar solvents (e.g., water) | High in less polar organic solvents |

Scalability and Purity Considerations in this compound Production

Transitioning the synthesis of this compound from a laboratory curiosity to a larger-scale process introduces significant challenges related to scalability and purity.

Purity: A major challenge in the direct N,N'-dialkylation of 4,4'-bipyridine is achieving high purity. The reaction often results in a mixture containing unreacted 4,4'-bipyridine, the mono-quaternized intermediate (1-decyl-4-(pyridin-4-yl)pyridin-1-ium), and the desired di-quaternized product.

Analytical Control: Rigorous analytical monitoring using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is essential to confirm the purity of the final product and ensure the absence of starting materials and mono-alkylated impurities.

Ensuring a robust and reproducible process that delivers a product of high purity is paramount for its use in high-performance applications where impurities could detrimentally affect performance. nih.gov

Elucidation of Molecular and Supramolecular Architecture Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-state structure and dynamics of 1,1'-didecyl-4,4'-bipyridin-1-ium. The chemical shifts of the protons on the bipyridinium core and the decyl chains provide detailed information about the electronic environment and through-bond connectivity.

The conformational flexibility of the decyl chains can be studied using various NMR techniques. The presence of long alkyl chains can lead to complex NMR spectra, but two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can aid in the assignment of proton and carbon signals.

Intermolecular interactions, such as the formation of charge-transfer complexes or aggregation in solution, can be investigated by monitoring changes in chemical shifts and relaxation times as a function of concentration. Diffusion-ordered NMR spectroscopy (DOSY) is particularly useful for studying self-aggregation. By measuring the diffusion coefficients of the viologen species, it is possible to determine the size of the aggregates formed in solution. For a series of asymmetrically substituted viologens, diffusion coefficients obtained from cyclic voltammetry and pulse gradient spin echo NMR experiments were found to be comparable for all mono-viologens, with the size and saturation of the side chain having only a minor influence on this transport property. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for a Viologen Core

| Proton | Typical Chemical Shift (ppm) |

| Protons ortho to N | 8.8 - 9.2 |

| Protons meta to N | 8.2 - 8.6 |

| α-CH₂ of alkyl chain | 4.5 - 4.9 |

| Other CH₂ of alkyl chain | 0.8 - 1.8 |

| Terminal CH₃ of alkyl chain | 0.8 - 1.0 |

Note: Specific chemical shifts for this compound will depend on the solvent and counter-ion.

Vibrational Spectroscopy (FTIR and Raman) for Hydrogen Bonding and Structural Transitions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the bonding and structure of this compound, particularly with respect to hydrogen bonding and structural transitions.

Hydrogen bonding plays a significant role in the supramolecular assembly of viologens, especially when protic solvents or counter-ions capable of hydrogen bonding are present. The formation of hydrogen bonds, such as C-H···X (where X is an anion), leads to characteristic shifts in the vibrational frequencies of the involved groups. capes.gov.br Generally, the stretching frequency of a bond involved in a hydrogen bond will shift to a lower wavenumber (a red shift), and the intensity of the corresponding absorption band in the IR spectrum will increase. nih.govyoutube.com

The vibrational modes of the bipyridinium core and the decyl chains can be identified in the FTIR and Raman spectra. The C-H stretching vibrations of the alkyl chains typically appear in the 2800-3000 cm⁻¹ region, while the aromatic C-H and C=C stretching vibrations of the bipyridinium rings are observed in the 3000-3100 cm⁻¹ and 1400-1650 cm⁻¹ regions, respectively.

Structural transitions, such as those occurring upon a change in temperature or solvent, can be monitored by observing changes in the vibrational spectra. For instance, the formation of ordered aggregates or crystalline phases will result in sharper and more defined spectral features compared to the disordered solution state. In situ IR spectroscopy can be employed to monitor the concentrations of different species during electrochemical processes, providing real-time information on structural changes. nih.gov

Table 2: Key Vibrational Modes in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretch (alkyl) | 2850 - 2960 |

| C-H stretch (aromatic) | 3030 - 3080 |

| C=C/C=N stretch (ring) | 1400 - 1650 |

| C-H bend (alkyl) | 1370 - 1470 |

Electronic Absorption and Emission Spectroscopy: Insights into Charge Transfer and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are instrumental in characterizing the electronic structure and photophysical properties of this compound. The dicationic form of viologens is typically colorless, with strong absorption bands in the UV region corresponding to π-π* transitions within the bipyridinium system. nist.gov

A hallmark of viologens is the formation of intensely colored radical cations upon one-electron reduction. nih.govrsc.org These radical cations exhibit strong absorption bands in the visible and near-infrared (NIR) regions. The position and intensity of these bands are sensitive to the molecular environment, including the solvent and the presence of counter-ions. The formation of charge-transfer (CT) complexes between the viologen dication and electron-donating species can lead to the appearance of new absorption bands. unison.mx In some viologen-based supramolecular assemblies, a unique orange-colored solution has been observed with a visible absorption band around 470 nm. nih.govrsc.orgresearchgate.net

The fluorescence properties of this compound are also of interest. While the dication itself is generally non-fluorescent, the formation of aggregates or complexes can sometimes induce fluorescence. nih.gov The study of dual fluorescent compounds has shown that twisted intramolecular charge transfer (TICT) can lead to dual fluorescence in polar solvents. nih.gov The fluorescence quantum yield of similar compounds can be sensitive to the polarity and viscosity of the medium. nih.gov

Table 3: Typical Electronic Absorption Maxima (λmax) for Viologen Species

| Species | Typical λmax (nm) | Region |

| Dication (V²⁺) | 250 - 280 | UV |

| Radical Cation (V⁺•) | ~400 and ~600 | Visible |

| Charge-Transfer Complex | 400 - 500 | Visible |

Advanced Mass Spectrometry for Oligomerization and Complex Formation

Advanced mass spectrometry techniques, particularly electrospray ionization (ESI-MS), are invaluable for the characterization of this compound, confirming its molecular weight and providing evidence for oligomerization and complex formation in solution. ESI-MS is a soft ionization technique that allows for the analysis of non-volatile and thermally labile compounds like viologen salts. nih.gov

In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the intact dication [M]²⁺ or, depending on the counter-ion and solvent conditions, an ion-paired species such as [M+X]⁺, where X is the counter-ion. The high-resolution capabilities of modern mass spectrometers allow for the precise determination of the molecular formula.

ESI-MS is also a powerful tool for detecting non-covalent interactions, such as the formation of self-assembled oligomers or host-guest complexes. The presence of peaks at higher mass-to-charge ratios corresponding to dimers, trimers, or larger aggregates can provide direct evidence for oligomerization in the solution phase being transferred to the gas phase. Tandem mass spectrometry (MS/MS) can be used to further probe the structure of these assemblies by inducing fragmentation and analyzing the resulting product ions. nih.gov

X-ray Diffraction (Single Crystal and Powder) for Crystal Packing and Supramolecular Assemblies

X-ray diffraction is the most definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SCXRD), when suitable crystals can be obtained, yields a detailed picture of the molecular conformation and the arrangement of molecules in the crystal lattice. mdpi.com For viologen salts, the crystal packing is often dominated by a combination of π-π stacking interactions between the bipyridinium rings and van der Waals interactions involving the alkyl chains and counter-ions. nih.govresearchgate.net The long decyl chains in this compound are expected to play a crucial role in directing the supramolecular assembly, potentially leading to layered structures or interdigitated arrangements to maximize van der Waals contacts.

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the bulk crystalline material and can be used to identify different polymorphic forms or to study crystalline adducts. nih.govmdpi.compku.edu.cn The PXRD pattern is a fingerprint of the crystalline phase and can be used to confirm the formation of a new crystal structure, for example, in co-crystals of 4,4'-bipyridine (B149096). nih.gov

Table 4: Typical Crystal System and Space Group for Bipyridinium Salts

| Compound | Crystal System | Space Group | Reference |

| 4,4'-Bipyridin-1,1'-ium dichloride | Monoclinic | P2₁/c | nih.gov |

| 1,1'-Methylenebis(4,4'-bipyridin-1-ium) dibromide | Orthorhombic | Fdd2 | researchgate.net |

| Phloretin–4,4′-Bipyridine Cocrystal | Triclinic | P-1 | nih.gov |

Spectroelectrochemical Methods for Real-time Redox State Characterization

Spectroelectrochemical methods combine the quantitative aspects of electrochemistry with the structural information provided by spectroscopy to allow for the real-time characterization of redox states. For this compound, these techniques are essential for understanding the structural and electronic changes that occur during its characteristic one-electron reduction and oxidation processes.

By coupling UV-Vis-NIR spectroscopy with an electrochemical cell, it is possible to monitor the appearance and disappearance of the absorption bands of the dication (V²⁺), the radical cation (V⁺•), and the fully reduced species (V⁰) as a function of the applied potential. This allows for the precise correlation of the spectroscopic signatures with the different redox states. researchgate.net

In-situ FTIR spectroelectrochemistry provides complementary information by probing the vibrational changes that accompany the redox transitions. rsc.org For example, changes in the stretching frequencies of the bipyridinium ring can reveal how the bond orders are altered upon electron transfer. This technique can also be used to study the interaction of the viologen with the electrode surface and the role of the counter-ions in the charge compensation process. The generation of specific redox species can be quantified as a function of the applied potential, providing kinetic insights into the electrochemical reactions. chemrxiv.org

Theoretical and Computational Chemistry for 1,1 Didecyl 4,4 Bipyridin 1 Ium Systems

Quantum Chemical Calculations (DFT) for Electronic Structure, Redox Potentials, and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of bipyridinium systems. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which governs its chemical reactivity and electrochemical behavior.

Electronic Structure and Molecular Orbitals: The electronic structure of 1,1'-didecyl-4,4'-bipyridin-1-ium is characterized by the π-conjugated bipyridinium core. DFT calculations focus on the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For viologen derivatives, the LUMO is typically localized on the bipyridinium ring system. The energy of the LUMO is a critical parameter as it relates to the molecule's ability to accept electrons. The long decyl chains are primarily σ-bonded and have a lesser direct impact on the frontier orbitals but significantly influence solubility and steric properties.

Redox Potentials: The defining characteristic of 4,4'-bipyridinium salts (viologens) is their ability to undergo reversible reduction reactions. These compounds typically accept two sequential electrons in one-electron transfer steps. The first reduction produces a stable radical cation (V•+), and the second yields a neutral species (V⁰).

| Compound Type | Redox Process | Typical Computational Approach | Key Influencing Factors |

|---|---|---|---|

| 4,4'-Bipyridinium Salts | V²⁺ + e⁻ ⇌ V•⁺ | DFT with continuum solvent model (e.g., PCM) | N-substituent, Solvent Polarity, Counter-ion |

| 4,4'-Bipyridinium Salts | V•⁺ + e⁻ ⇌ V⁰ | DFT with continuum solvent model (e.g., PCM) | N-substituent, Solvent Polarity, Counter-ion |

| Mono-quaternized Pyridinium (B92312) | Single one- or two-electron reduction | DFT, BS-DFT for radical species | Protonation state of medium, Electron density |

Molecular Dynamics Simulations for Solvent Effects and Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For an amphiphilic molecule like this compound, which combines a charged, hydrophilic head (the bipyridinium group) with long, hydrophobic tails (the decyl chains), MD simulations are invaluable for understanding its behavior in solution.

Solvent Effects: MD simulations can explicitly model the interactions between the bipyridinium salt and surrounding solvent molecules, such as water. These simulations reveal how water molecules arrange around the charged bipyridinium core and the nonpolar decyl chains, forming distinct solvation shells. nih.gov This detailed view of solvation helps explain the compound's solubility and the stabilization of its different redox states.

Self-Assembly Processes: A key feature of surfactant-like molecules is their ability to self-assemble into larger, ordered structures. MD simulations can track the spontaneous aggregation of many individual this compound molecules to form structures like micelles or bilayers. nih.govrsc.org These simulations show that the process is driven by the hydrophobic effect, where the decyl tails cluster together to minimize their contact with water, while the charged bipyridinium heads remain exposed to the solvent. nih.govrsc.org Studies on similar surfactants with decyl chains show that self-assembly can occur in stages, starting with the rapid formation of small, disordered clusters, followed by a slower ripening process where these clusters merge into larger, more stable micelles. nih.gov Coarse-grained MD models, which group atoms together to simulate longer timescales, are particularly effective for observing large-scale phenomena like micelle fusion and fission. rsc.org

| Simulation Type | System Studied | Key Findings from Analogous Systems | Relevant Forces |

|---|---|---|---|

| All-Atom MD | Surfactant monomers in water | Observation of monomer addition/detachment and initial oligomer formation. nih.gov | Electrostatics, van der Waals, Hydrophobic interactions |

| Coarse-Grained MD | Large number of surfactant molecules | Simulation of micelle formation, fusion, and fission over longer timescales. rsc.org | Simplified interaction potentials representing groups of atoms |

| MD with Implicit Solvent | Self-assembly at interfaces | Efficiently models the behavior at interfaces like water/vacuum or water/organic solvent. rsc.org | Mean-field representation of solvent effects |

Conformational Landscape Analysis and Steric Hindrance Effects of Decyl Chains

The two long decyl chains attached to the nitrogen atoms of the bipyridinium core introduce significant conformational flexibility to the this compound molecule.

Steric Hindrance: The bulky and flexible decyl chains create significant steric hindrance around the bipyridinium core. This steric crowding can influence several properties:

Twist Angle: The steric repulsion between the hydrogen atoms on the decyl chains and the bipyridinium rings can affect the dihedral angle (twist) between the two pyridine (B92270) rings. This, in turn, can slightly alter the π-conjugation and the electronic properties of the core.

Intermolecular Interactions: The decyl chains prevent the close approach of other molecules to the bipyridinium core, influencing how the molecules pack in a solid state or aggregate in solution.

Accessibility of Redox Center: The chains may partially block access to the electron-accepting bipyridinium center, potentially affecting the rate of electron transfer reactions at an electrode surface or with a chemical reductant.

Computational analysis can quantify these steric effects by mapping the potential energy surface as a function of the key dihedral angles, providing insight into the energetically preferred molecular shapes.

Predictive Modeling of Spectroscopic Signatures and Photophysical Parameters

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including their interaction with light. rsc.org For this compound, these models can forecast its UV-Visible absorption spectrum and other photophysical behaviors.

Spectroscopic Signatures (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies of molecules, which correspond to the absorption of light. researchgate.net For a bipyridinium compound, the primary absorption bands in the UV-Vis spectrum are typically due to π→π* transitions within the aromatic bipyridinium system. TD-DFT can predict the wavelength of maximum absorption (λₘₐₓ) and the intensity of these transitions. These calculations confirm that the electronic transitions are largely confined to the bipyridinium core, with the decyl chains having a minimal direct electronic effect but an indirect influence through steric factors.

Photophysical Parameters: Beyond simple absorption, computational models can predict a range of photophysical parameters. rsc.orgresearchgate.net This includes:

Fluorescence: While many simple viologens are not strongly fluorescent, related bipyridine-containing supramolecular structures can exhibit emission that is sensitive to solvent polarity and aggregation. nih.govnih.gov Computational models can predict emission energies and help understand the nature of the excited state from which emission occurs (e.g., an intramolecular charge transfer state). nih.gov

Quantum Yields: By calculating the rates of different excited-state decay pathways (fluorescence, intersystem crossing to a triplet state, and non-radiative decay), theoretical models can estimate the fluorescence quantum yield. rsc.orgresearchgate.net

Solvatochromism: The models can predict how the absorption and emission spectra will shift in response to changes in solvent polarity, a phenomenon known as solvatochromism. nih.gov

| Property | Computational Method | Predicted Information | Experimental Correlation |

|---|---|---|---|

| UV-Vis Absorption (λₘₐₓ) | TD-DFT | Electronic transition energies and oscillator strengths. researchgate.net | Absorption spectra from spectrophotometry |

| Fluorescence Emission | TD-DFT (excited state geometry) | Energy of emitted photon from the relaxed excited state. nih.gov | Emission spectra from fluorometry |

| Fluorescence Quantum Yield | Calculation of radiative and non-radiative decay rates | The efficiency of the fluorescence process. rsc.org | Measured quantum yields |

| Solvatochromic Shift | TD-DFT with various solvent models | Shift in λₘₐₓ with solvent polarity. nih.gov | Spectra measured in different solvents |

Advanced Functional Applications and Material Integration of 1,1 Didecyl 4,4 Bipyridin 1 Ium

Redox-Active Components in Electrochromic Devices and Smart Displays

The viologen nature of 1,1'-Didecyl-4,4'-bipyridin-1-ium, referring to its 4,4'-bipyridinium core, allows it to undergo reversible reduction-oxidation (redox) reactions. This property is central to its application in electrochromic devices, which can change their optical properties, such as color and transparency, in response to an applied electrical potential.

The electrochromic switching of this compound is based on a reversible one-electron reduction of the bipyridinium dication (V²⁺). In its initial, oxidized state, the dication is typically colorless or very faintly colored. Upon the application of a negative potential, it accepts an electron to form a stable, intensely colored radical cation (V⁺•). This radical cation is responsible for the visible color change in the material. A further reduction to the neutral species (V⁰) can also occur at a more negative potential.

The coloration efficiency (CE), a key performance metric for electrochromic materials, quantifies the change in optical density per unit of charge injected or ejected per unit area. While specific coloration efficiency values for this compound are not extensively reported in the literature, related viologen derivatives have demonstrated high coloration efficiencies. For instance, an electrochromic device utilizing a novel viologen derivative showcased a coloration efficiency of 504 cm²/C. manchester.ac.uk Another example, a device based on 1-butyl-4,4'-bipyridinium bromide (BUBP) nanoparticles, exhibited a coloration efficiency of 117 cm²/C. nih.gov The long alkyl chains in this compound can influence the film formation and the local environment of the bipyridinium core, which in turn can affect the coloration efficiency.

The general mechanism can be summarized as follows:

V²⁺ (colorless/pale yellow) + e⁻ ⇌ V⁺• (colored)

Electrochromic devices (ECDs) and smart displays incorporating viologen derivatives like this compound typically consist of a multi-layer structure. This architecture generally includes transparent conductive electrodes (such as indium tin oxide, ITO), an electrochromic layer containing the viologen, an ion-conducting electrolyte, and a counter electrode. The long decyl chains of this compound can facilitate the formation of thin, uniform electrochromic films, which is crucial for device performance.

Key performance metrics for these devices include:

Switching Speed: The time required for the device to transition between its colored and bleached states. Devices based on other viologens have demonstrated switching times as fast as a few seconds. nih.gov

Optical Contrast: The difference in transmittance or reflectance between the colored and bleached states. High contrast is desirable for display applications.

Cyclic Stability: The ability of the device to undergo a large number of switching cycles without significant degradation in performance. Viologen-based devices have been shown to maintain their performance for thousands of cycles. nih.gov

Memory Effect: The ability of the device to retain its colored or bleached state for a period of time after the power is turned off.

While specific performance data for devices based solely on this compound is limited, the general performance of viologen-based electrochromic devices is promising for applications in smart windows, rear-view mirrors, and low-power displays. researchgate.net

| Performance Metric | Typical Values for Viologen-Based ECDs |

| Switching Time (Coloring) | 1.6 - 7 seconds |

| Switching Time (Bleaching) | 2.0 - 7 seconds |

| Coloration Efficiency | 117 - 504 cm²/C |

| Optical Contrast | > 70% |

| Cyclic Stability | > 4,000 - 10,000 cycles |

Note: The values in this table are illustrative and are based on data from various viologen-based electrochromic devices, not specifically those containing this compound. manchester.ac.uknih.govnih.govmdpi.com

Supramolecular Assembly and Host-Guest Chemistry

The amphiphilic nature of this compound, arising from its charged bipyridinium head and long nonpolar decyl tails, makes it an excellent building block for the construction of ordered supramolecular structures. These assemblies are governed by non-covalent interactions such as hydrophobic effects, π-π stacking, and electrostatic interactions.

This compound can form self-assembled monolayers (SAMs) on various substrates. nih.gov The long decyl chains play a crucial role in the ordering and packing of the molecules within the monolayer. These chains tend to align due to van der Waals interactions, leading to the formation of densely packed and well-ordered films. The charged bipyridinium head groups can be oriented towards a polar substrate or the aqueous phase.

The formation of nanostructured films can also be achieved using techniques like the Langmuir-Blodgett method, where a monolayer of the amphiphilic compound is spread at the air-water interface and then transferred onto a solid substrate. elsevierpure.com The ability to form such organized thin films is essential for the development of molecular electronic devices and sensors. The structure and properties of these films can be tuned by changing the subphase conditions, surface pressure, and the nature of the substrate.

The electron-deficient bipyridinium unit of this compound can act as a recognition site for electron-rich host molecules, such as crown ethers, to form pseudorotaxanes. rsc.orgeiu.edu A pseudorotaxane is a supramolecular complex in which a linear "guest" molecule is threaded through a macrocyclic "host" molecule without a mechanical bond.

By introducing bulky "stopper" groups at the ends of the viologen guest, a mechanically interlocked molecule called a rotaxane can be synthesized. eiu.edu These rotaxanes can function as molecular machines, where the position of the macrocycle on the viologen axle can be controlled by external stimuli, such as light or chemical signals. manchester.ac.uknih.gov The long decyl chains of this compound can influence the solubility of these molecular machines and their ability to be incorporated into larger systems, such as on surfaces or in membranes.

In aqueous solutions, the amphiphilic nature of this compound leads to its aggregation into micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic decyl chains form the core of the micelle, minimizing their contact with water, while the charged bipyridinium head groups are exposed to the aqueous environment. This self-aggregation behavior is driven by the hydrophobic effect.

Catalysis and Photoredox Mediation

The ability of this compound and related viologens to undergo reversible one-electron reduction steps makes them excellent candidates for mediating electron transfer in a variety of chemical transformations.

Viologens, including this compound, are well-established as electron-transfer mediators (ETMs). They can facilitate rapid electron transfer from a photosensitizer to an active site, a crucial step in many photocatalytic processes. The fundamental mechanism involves the viologen dication (V²⁺) accepting an electron to form a stable radical cation (V⁺•), which can then donate this electron to a substrate or catalyst, thus completing the redox cycle.

However, the efficiency of this process can sometimes be limited by the formation of stable dipole structures through the coupling of these radical cations, which can restrict the electron-transfer process. nih.gov The long decyl chains in this compound can influence its solubility and aggregation behavior in different media, which in turn affects its performance as an electron relay.

Recent strategies have focused on integrating viologen units into structured environments like covalent organic frameworks (COFs) to enhance their stability and efficiency as ETMs. nih.govnih.govrsc.org By isolating the viologen moieties within a porous framework, undesirable aggregation can be prevented, promoting efficient and sustained electron transfer. nih.gov

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy. eurekalert.orgnih.govyoutube.com Viologens play a significant role in these systems as electron acceptors and relays, facilitating the charge separation and transport necessary for fuel production.

In the context of artificial photosynthesis, this compound can be incorporated into systems for photocatalytic hydrogen evolution. For instance, viologen derivatives have been integrated into COFs that also contain photosensitizing units. nih.gov In such systems, the viologen component acts as an electron-transfer mediator, shuttling electrons from the excited photosensitizer to catalytic sites where hydrogen is produced. nih.govnih.govresearchgate.net

Furthermore, viologens with long alkyl chains have been immobilized on electrode surfaces for the conversion of CO2. One study demonstrated the use of a formate (B1220265) dehydrogenase-viologen system with a long alkyl chain on an indium-tin oxide (ITO) electrode for the reduction of CO2 to formic acid, showcasing a tangible application in artificial photosynthesis. researchgate.net The long alkyl chains, similar to the decyl groups in this compound, are crucial for the stable immobilization of the viologen on the electrode surface. The development of photochromic solid materials based on poly(decylviologen) also points to their utility in solid-state devices for energy conversion. researchgate.net

| System | Application | Role of Viologen | Key Finding |

| Viologen-integrated COF | Photocatalytic Hydrogen Evolution | Electron-Transfer Mediator | Enhanced hydrogen evolution rate and sustained performance due to site isolation of viologen units. nih.gov |

| Formate Dehydrogenase-Viologen on ITO Electrode | CO2 Reduction to Formic Acid | Immobilized Electron Relay | The length of the viologen's alkyl chain influences the amount of formic acid produced. researchgate.net |

Ion-Exchange Materials and Selective Sensing Platforms

The dicationic nature of this compound makes it a prime candidate for applications in ion-exchange materials and selective sensing. The permanent positive charges on the bipyridinium core can interact with and bind anions, forming the basis for anion recognition and separation.

While specific studies on this compound for these applications are not extensively documented in the provided results, the broader class of viologen-based materials shows significant promise. For example, cationic metal-organic frameworks (MOFs) incorporating viologen derivatives have been developed for the efficient adsorption of anionic pollutants from water. researchgate.netnih.gov In these materials, the positively charged viologen units act as binding sites for anions like dichromate and anionic dyes. researchgate.netnih.gov

| Material | Target Analyte | Mechanism | Key Feature |

| Cationic Viologen-based MOF | Anionic Pollutants (e.g., Cr2O7²⁻, dyes) | Ion-Exchange | Efficient and selective removal of anionic pollutants from water. researchgate.netnih.gov |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid and predictable coordination chemistry of the bipyridine unit, combined with the structural diversity offered by the N-substituents, makes this compound and its derivatives valuable components for the construction of MOFs and COFs. mdpi.com These crystalline porous materials have applications in gas storage, separation, and catalysis.

Viologen-based units can be incorporated into the backbones of COFs to act as strong electron-transfer mediators, enhancing the material's conductivity and catalytic activity for processes like the CO2 electroreduction reaction. rsc.org The integration of viologens into COFs has been shown to create materials with tunable properties for applications such as photocatalytic hydrogen evolution and the removal of organic pollutants from water. nih.govresearchgate.netrsc.org

In the realm of MOFs, viologen derivatives can be used as ligands to construct cationic frameworks. researchgate.netnih.gov These materials exhibit interesting properties for anion exchange and selective adsorption. The long alkyl chains of this compound could play a crucial role in directing the self-assembly of these frameworks and in modulating the properties of the resulting pores, potentially leading to materials with tailored host-guest properties.

| Framework Type | Integrated Unit | Resulting Application | Notable Property |

| Covalent Organic Framework (COF) | Viologen | Photocatalytic Hydrogen Evolution | Acts as an electron-transfer mediator to accelerate electron transfer. nih.govnih.govresearchgate.net |

| Covalent Organic Framework (COF) | Viologen | Electrocatalytic CO2 Reduction | Enhances electronic conductivity and CO2 reduction activity. rsc.org |

| Metal-Organic Framework (MOF) | Viologen Derivative | Anion Exchange and Dye Separation | Cationic framework with high efficiency for capturing anionic pollutants. researchgate.netnih.gov |

| Covalent Organic Framework (COF) | Viologen | Removal of Toxic Organic Pollutants | Morphology of the COF influences the adsorption efficiency. rsc.org |

Mechanistic Investigations of Electron Transfer and Intermolecular Interactions in 1,1 Didecyl 4,4 Bipyridin 1 Ium Systems

Kinetics and Thermodynamics of Electron Transfer Processes

The electron transfer processes involving 1,1'-didecyl-4,4'-bipyridin-1-ium are characterized by two sequential one-electron reductions. The dication (V²⁺) first accepts an electron to form a stable radical cation (V•⁺), which can then be further reduced to the neutral species (V⁰). These redox events are typically reversible. nih.gov The thermodynamic and kinetic parameters of these electron transfer steps are crucial for understanding the compound's reactivity and for its application in various technologies.

The redox potentials for these processes are influenced by the molecular structure and the surrounding environment. While specific data for the didecyl derivative is not extensively reported, studies on analogous N,N'-dialkyl-4,4'-bipyridinium salts provide valuable insights. For instance, the redox potentials of viologens are known to be dependent on the length of the alkyl chains. frontiersin.org Generally, the first reduction potential (E¹red) for viologens is in the range of -0.4 to -0.7 V versus a standard reference electrode, and the second reduction potential (E²red) is more negative, typically in the range of -0.8 to -1.1 V. This potential difference highlights the stability of the radical cation intermediate.

The kinetics of electron transfer can be investigated using techniques like cyclic voltammetry. The rate of heterogeneous electron transfer at an electrode surface and homogeneous electron transfer in solution are key parameters. For many viologens, the electron transfer processes are fast, approaching diffusion-controlled limits. However, factors such as the formation of self-assembled monolayers or micelles, which is likely for the long-chained this compound, can influence the kinetics. The organization of these molecules at interfaces can either facilitate or hinder electron transfer depending on the orientation and packing density.

Theoretical models, such as Marcus theory, can be applied to understand the kinetics of electron transfer. nih.gov This theory relates the rate of electron transfer to the free energy change of the reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor. The reorganization energy has contributions from both the solvent and the intramolecular geometry changes upon electron transfer. For viologens, the planarity of the bipyridinium system can be affected by the bulky alkyl groups, which in turn can influence the reorganization energy and electron transfer rates. nih.gov

Table 1: Representative Redox Potentials of a Symmetric Viologen Analog

| Redox Process | Potential (V vs. SHE) | Reference |

| First one-electron reduction (V²⁺ + e⁻ ⇌ V•⁺) | -0.45 | frontiersin.org |

| Second one-electron reduction (V•⁺ + e⁻ ⇌ V⁰) | -0.89 | frontiersin.org |

| Note: Data for a representative symmetric viologen in aqueous solution. |

Formation and Stability of Radical Cations and Dimerization Pathways

Upon one-electron reduction, this compound dication forms a deeply colored, stable radical cation. The stability of this radical is a hallmark of the viologen family and is attributed to the extensive delocalization of the unpaired electron over the two pyridine (B92270) rings. This stability is a key factor in their use as electron mediators and in electrochromic devices. nih.gov

A significant aspect of viologen radical cation chemistry is their tendency to form π-dimers in solution. rsc.org This dimerization is driven by the association of the planar radical cation units, leading to a spin-paired diamagnetic species. The equilibrium between the monomeric radical cation and the dimer is concentration-dependent and can be described by a dimerization constant (K_dim).

(V•⁺) + (V•⁺) ⇌ (V•⁺)₂

The dimerization process is often accompanied by distinct changes in the absorption spectrum, with the dimer typically exhibiting a blue-shifted absorption band compared to the monomer. rsc.org The long decyl chains in this compound are expected to significantly influence the dimerization process. The hydrophobic interactions between the alkyl chains can promote the aggregation of the radical cations, thereby increasing the effective local concentration and favoring dimer formation. acs.org

Studies on viologens with varying alkyl chain lengths have shown that the dimerization constant increases with the length of the alkyl chain. acs.org This suggests that for this compound, the dimerization is likely to be a very favorable process in aqueous environments. The stability of the dimer is also influenced by the solvent and the presence of other species in the solution.

Table 2: Dimerization Constants for Viologen Radical Cations with Varying Alkyl Chain Lengths

| Viologen | Alkyl Chain Length | Dimerization Constant (K_dim) / M⁻¹ | Reference |

| Methyl Viologen | C1 | ~400 | acs.org |

| Heptyl Viologen | C7 | 8.9 x 10⁵ | acs.orgacs.org |

| Octyl Viologen | C8 | 6.8 x 10⁶ | acs.orgacs.org |

| Note: Data from studies on analogous N-alkyl-N'-methyl viologens in aqueous solution. |

The dimerization pathway can proceed through the initial formation of radical cations at an electrode surface or through chemical or photochemical reduction in solution. The kinetics of dimerization are generally fast, often approaching the diffusion-controlled limit, especially at higher concentrations of the radical cation.

Influence of Solvent Polarity and Counter-Ions on Redox Behavior

The redox behavior of this compound is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the nature of the counter-ions. The solvent polarity can significantly affect the redox potentials and the stability of the different oxidation states. nih.gov

In polar solvents, the charged dication and radical cation are well-solvated, which stabilizes these species. As the solvent polarity decreases, the solubility of the charged species may decrease, and ion pairing with the counter-ion becomes more significant. This can lead to shifts in the redox potentials. For instance, in less polar solvents, the reduction potentials may become more positive as the reduced, less charged species are favored.

The long decyl chains of this compound introduce an additional layer of complexity. In aqueous solutions, this compound is expected to behave as a surfactant, forming micelles above a certain concentration. The formation of these aggregates creates a microenvironment with a non-polar core and a charged interface. The redox behavior of the viologen units within these micelles will be different from that in a homogeneous solution. The sequestration of the bipyridinium core within the micellar environment can alter the local dielectric constant and the accessibility to reactants in the bulk solution, thereby affecting both the thermodynamics and kinetics of electron transfer.

Photophysical Mechanisms: Quenching, Energy Transfer, and Luminescence

The photophysical properties of this compound, like other viologens, are dominated by electron transfer processes. While the dication itself is generally not luminescent, it can act as an excellent electron acceptor in its ground state, leading to the quenching of the excited states of various photosensitizers. nih.gov

Quenching Mechanisms: The primary quenching mechanism involving viologens is photoinduced electron transfer (PET). acs.org When a photosensitizer is excited by light, it can transfer an electron to the viologen dication, resulting in the formation of the viologen radical cation and the oxidized photosensitizer. The efficiency of this process depends on the thermodynamic driving force, which is related to the excited-state redox potential of the sensitizer (B1316253) and the ground-state reduction potential of the viologen.

The rate of quenching can be described by the Stern-Volmer equation, which relates the quenching of luminescence to the concentration of the quencher (the viologen). The long alkyl chains of this compound can influence quenching kinetics, especially in systems where the photosensitizer and the quencher are organized in microheterogeneous environments like micelles or membranes.

Energy Transfer: While PET is the dominant process, energy transfer from an excited donor to the viologen is also possible, although generally less efficient. For energy transfer to occur, there must be spectral overlap between the emission of the donor and the absorption of the acceptor (the viologen). Given that the absorption of the viologen dication is in the UV region, energy transfer is more likely from high-energy excited states.

Luminescence: Bipyridinium salts themselves are typically non-luminescent or very weakly luminescent. rsc.orgrsc.org This is because the excited states are rapidly deactivated through non-radiative pathways, including efficient intersystem crossing and internal conversion, often facilitated by torsional motions of the two pyridine rings. The formation of the radical cation upon reduction leads to strong absorption in the visible and near-infrared regions, which is responsible for the characteristic colors of reduced viologens, but this species is also generally non-luminescent.

In some specific cases, coordination to metal centers or incorporation into rigid matrices can enhance the luminescence of bipyridine-containing systems by restricting non-radiative decay pathways. rsc.orgrsc.org However, for the standalone this compound, significant luminescence is not expected.

Future Directions and Emerging Research Frontiers

Sustainable Synthetic Routes and Scalable Production

The traditional synthesis of viologens, including 1,1'-didecyl-4,4'-bipyridin-1-ium, often involves processes that are not environmentally friendly. A significant push in future research is the development of sustainable and scalable synthetic methods.

Current Research Landscape:

Green chemistry principles are being increasingly applied to the synthesis of bipyridine and its derivatives. flinders.edu.au This includes the use of solventless reactions, which reduce waste and the use of hazardous volatile organic compounds. For instance, the benign synthesis of 4,6-diphenyl[2,2']bipyridine has been achieved through sequential solventless aldol (B89426) and Michael addition reactions. flinders.edu.au While not a direct synthesis of this compound, these methods provide a template for developing greener pathways.

Electrochemical methods also present a promising green alternative for the synthesis of bipyridines, avoiding toxic reagents and high costs. mdpi.com Furthermore, research into one-pot synthesis methods for related compounds, such as diaryliodonium salts, highlights a trend towards more efficient and scalable processes that could be adapted for viologen production. nih.gov

Future Outlook:

Future research will likely focus on adapting these green and efficient synthetic strategies for the large-scale production of this compound. This could involve the use of biocatalysis, flow chemistry, and the exploration of renewable starting materials to further enhance the sustainability of the production process. The development of scalable top-down fabrication methods for creating engineered colloidal particles also offers insights into mass production techniques. nih.gov

Advanced Applications in Bio-inspired Systems and Optoelectronics

The unique electron-accepting properties of viologens make them ideal candidates for a range of advanced applications, particularly in systems that mimic biological processes and in the field of optoelectronics.

Bio-inspired Systems:

This compound and its derivatives are excellent electron mediators, a crucial function in many biological systems. This has led to their investigation in applications such as artificial photosynthesis and biosensors. In artificial photosynthesis, viologens can act as electron relays, facilitating the transfer of electrons to catalyze the production of hydrogen fuel. The long alkyl chains of the didecyl derivative can influence its interaction with membranes, a key component of natural photosynthetic systems.

Research has shown that viologen-mediated assembly of nanoparticles can be used for sensing applications, such as the detection of herbicides. researchgate.netacs.org This suggests the potential for developing sophisticated biosensors based on this compound. Furthermore, viologen-modified electrodes have been shown to protect enzymes like hydrogenases, which are crucial for biological hydrogen production, from inactivation. researchgate.net

Optoelectronics:

The ability of viologens to change color upon reduction (a phenomenon known as electrochromism) makes them highly attractive for use in smart windows, displays, and other optoelectronic devices. researchgate.netmdpi.com The specific properties of the viologen, such as switching speed and color contrast, can be tuned by modifying the alkyl substituents. The long decyl chains in this compound are expected to influence the self-assembly and film-forming properties of the material, which are critical for device performance.

Research on viologen-bridged polysilsesquioxane nanoparticles has demonstrated the fabrication of high-contrast solid-state electrochromic devices using a layer-by-layer assembly method. researchgate.net This approach could be extended to incorporate this compound to create robust and efficient optoelectronic devices.

Rational Design of New Derivatives through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new viologen derivatives with tailored properties. researchgate.netnih.gov

Predicting Properties:

DFT calculations can be used to predict key properties of viologen derivatives, such as their redox potentials, electronic structure, and optical absorption spectra. researchgate.netresearchgate.net This allows researchers to screen a large number of potential molecules computationally before undertaking laborious and expensive experimental synthesis. For example, DFT studies on various viologen derivatives have been used to understand their suitability for applications in redox flow batteries. researchgate.net

Designing for Functionality:

By understanding the structure-property relationships through computational modeling, new derivatives of this compound can be rationally designed. For instance, modifications to the alkyl chains or the bipyridine core can be explored to optimize performance in specific applications. Computational studies can help in designing molecules with improved solubility, stability, and specific electronic properties for use in everything from energy storage to biomedical applications. acs.orgmebattery-project.eu The strategic design of bipyridine derivatives has already been shown to be effective in modulating metal-amyloid-β aggregation, suggesting potential therapeutic applications. acs.org

| Computational Method | Predicted Properties | Potential Applications for Designed Derivatives |

| Density Functional Theory (DFT) | Redox potentials, HOMO-LUMO energy gaps, electronic absorption spectra, molecular geometry | Redox flow batteries, electrochromic devices, sensors |

| Molecular Dynamics (MD) | Self-assembly behavior, interaction with membranes, conformational changes | Bio-inspired systems, drug delivery, materials science |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent interactions, spatial conformation | Supramolecular chemistry, crystal engineering |

Synergistic Research with Hybrid Materials for Enhanced Functionality

The integration of this compound into hybrid materials is a rapidly growing area of research that promises to unlock synergistic functionalities.

Metal-Organic Frameworks (MOFs):

Incorporating viologen units into metal-organic frameworks (MOFs) can create materials with unique properties, such as photochromism, sensing capabilities, and enhanced catalytic activity. nih.govacs.org The bipyridinium moiety can act as a functional component within the porous structure of the MOF. For example, a dual-functional viologen-based MOF has been developed that exhibits both thermochromic behavior and fluorescence sensing capabilities for various analytes. acs.org The long decyl chains of this compound could influence the pore environment and guest interactions within such frameworks.

Nanoparticle Hybrid Systems:

Hybrid systems composed of viologens and nanoparticles (such as gold or semiconductor nanocrystals) are another exciting frontier. researchgate.netacs.orgnih.gov These hybrids can exhibit novel electronic and photonic properties arising from the interaction between the two components. For instance, viologen-mediated assembly of gold nanoparticles has been used for colorimetric sensing. researchgate.netacs.org In the context of photocatalysis, viologen-semiconductor nanoparticle hybrids can promote charge separation, enhancing the efficiency of processes like hydrogen production. acs.org The hydrophobic decyl chains of this compound could play a crucial role in the self-assembly and stability of these hybrid nanostructures.

| Hybrid Material Component | Synergistic Functionality | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Photochromism, thermochromism, sensing, catalysis | Smart materials, sensors, catalysis, gas storage |

| Gold Nanoparticles | Colorimetric sensing, plasmonics | Biosensors, diagnostics, optoelectronics |

| Semiconductor Nanocrystals | Enhanced charge separation, photocatalysis | Artificial photosynthesis, solar fuels, photocatalysis |

| Polysilsesquioxane Nanoparticles | High-contrast electrochromism, robust films | Smart windows, displays, energy-efficient devices |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,1'-Didecyl-4,4'-bipyridin-1-ium and confirming its molecular structure?

- Methodology : Synthesis typically involves alkylation of 4,4'-bipyridine with decyl bromide under reflux in a polar aprotic solvent (e.g., DMF). Crystallization is achieved via vapor diffusion of THF into the reaction mixture. Structural confirmation employs single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL . Key steps:

- Synthesis : React 4,4'-bipyridine with excess decyl bromide at 80°C for 48 hours.

- Crystallization : Use THF vapor diffusion into DMF solution to obtain block-shaped crystals.

- Validation : Refine SC-XRD data with SHELXL, focusing on bond angles (e.g., N–C–N ~111°) and cation-anion interactions .

Q. How can crystallographic parameters be optimized to resolve structural ambiguities in 4,4'-bipyridinium derivatives?

- Methodology : Optimize data collection at low temperatures (e.g., 220 K) to reduce thermal motion artifacts. Use high-flux X-ray sources (e.g., CuKα radiation) and multi-scan absorption correction (CrysAlis PRO). Refinement parameters:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Fdd2 | |

| Unit cell (Å) | a=18.08, b=48.23, c=4.54 | |

| R-factor | R1 = 0.022, wR2 = 0.053 |

- Software tools: SHELXL for hydrogen placement (riding model) and Mercury for visualizing π–π interactions (3.5–4.0 Å distances) .

Q. What spectroscopic techniques are most effective for characterizing hydrogen bonding patterns in alkylated bipyridinium salts?

- Methodology : Combine SC-XRD with solid-state NMR and IR spectroscopy. For example:

- SC-XRD : Identify C–H⋯N hydrogen bonds (2.5–2.6 Å) and dihedral angles between pyridinium rings (~21°) .

- IR : Detect N–H stretches (~3200 cm⁻¹) and anion-cation vibrational modes (e.g., Br⁻ interactions at 600–800 cm⁻¹) .

- Solid-state NMR : Use ¹³C CP/MAS to resolve alkyl chain dynamics and π-stacking effects .

Advanced Research Questions

Q. How do counterion variations (e.g., bromide vs. hexafluorophosphate) influence the supramolecular packing of didecyl-substituted bipyridinium salts?

- Methodology : Compare crystallographic data for salts with different anions. For example:

| Counterion | Cation Stacking | Intercolumnar Distance (Å) | Reference |

|---|---|---|---|

| Br⁻ | Columnar π–π stacking | 3.49 | |

| PF₆⁻ | Zigzag ribbons | 4.12 |

- Smaller anions (Br⁻) promote tighter π–π stacking due to reduced steric hindrance, while bulkier anions (PF₆⁻) disrupt columnar arrangements. Use Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in π-π stacking distances of bipyridinium derivatives?

- Methodology : Employ computational chemistry (DFT or MD simulations) alongside experimental data. For instance:

- DFT : Calculate electrostatic potential maps to predict stacking orientations.

- SC-XRD : Validate simulated distances (e.g., 3.49 Å observed vs. 3.55 Å predicted) .

- Contradiction Resolution : If discrepancies arise (e.g., >0.1 Å), re-exclude thermal motion parameters or refine disorder models in SHELXL .

Q. How can time-resolved spectroscopic methods elucidate charge transfer mechanisms in 1,1'-didecyl-4,4'-bipyridinium-based complexes?

- Methodology : Use ultrafast transient absorption spectroscopy to track charge transfer kinetics. Example workflow:

Prepare charge-transfer salts (e.g., with bis(maleonitrile-dithiolato)zincate) .

Monitor exciton lifetimes (fs–ns range) and correlate with stacking geometry.

Compare with electrochemical data (cyclic voltammetry) to map redox-active sites.

- Key parameters: Exciton diffusion length (~10 nm) and quantum yield adjustments based on alkyl chain ordering .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.